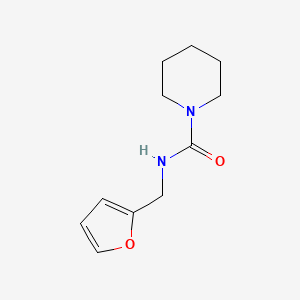
N-(2-furylmethyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-1-piperidinecarboxamide, also known as FMP, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMP belongs to the class of compounds known as piperidinecarboxamides, which are widely studied for their biological activities. FMP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-1-piperidinecarboxamide is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters in the brain. N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-furylmethyl)-1-piperidinecarboxamide increases the concentration of acetylcholine in the brain, which can improve cognitive function. N-(2-furylmethyl)-1-piperidinecarboxamide has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. In addition to its effects on neurotransmitters, N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the activity of various enzymes involved in the inflammatory response. N-(2-furylmethyl)-1-piperidinecarboxamide has also been shown to modulate the expression of various genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-furylmethyl)-1-piperidinecarboxamide in lab experiments is its relatively simple synthesis method. N-(2-furylmethyl)-1-piperidinecarboxamide is also readily available from commercial sources, making it easy to obtain for research purposes. One limitation of using N-(2-furylmethyl)-1-piperidinecarboxamide in lab experiments is its relatively low potency compared to other compounds in the same class. This may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-1-piperidinecarboxamide. One area of research that is currently being explored is the development of N-(2-furylmethyl)-1-piperidinecarboxamide analogs with improved potency and selectivity. Another area of research is the development of N-(2-furylmethyl)-1-piperidinecarboxamide-based drugs for the treatment of neurodegenerative diseases and pain. Additionally, N-(2-furylmethyl)-1-piperidinecarboxamide may have potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease. Further research is needed to fully understand the potential of N-(2-furylmethyl)-1-piperidinecarboxamide and its analogs.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-1-piperidinecarboxamide involves the reaction of 2-furylacetic acid with piperidine-4-carboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the amine to yield N-(2-furylmethyl)-1-piperidinecarboxamide. The synthesis of N-(2-furylmethyl)-1-piperidinecarboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-furylmethyl)-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. One area of research where N-(2-furylmethyl)-1-piperidinecarboxamide has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's disease. N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a significant role in the development of Alzheimer's disease. N-(2-furylmethyl)-1-piperidinecarboxamide has also been studied for its potential use as an analgesic, as it has been shown to inhibit pain in animal models.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-6-2-1-3-7-13)12-9-10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABCZBUGDSODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

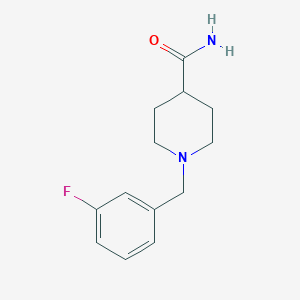
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
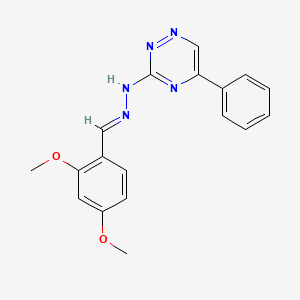
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
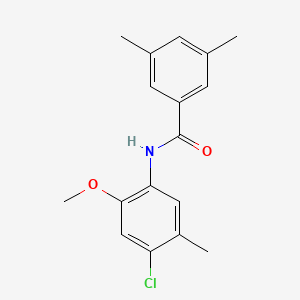
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
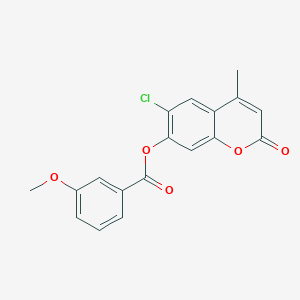
![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)

![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)